molecular formula C15H15N3O2S B2611530 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351644-89-7

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2611530
CAS RN: 1351644-89-7
M. Wt: 301.36
InChI Key: KEPNSDGQABVNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Blockade of Orexin-1 Receptors

Research has shown that orexins, peptides produced by lateral hypothalamic neurons, play a crucial role in wakefulness. The study by Dugovic et al. (2009) highlights the effects of blocking orexin-1 (OX1R) and orexin-2 (OX2R) receptors on sleep modulation. It was found that blockade of OX2R significantly promotes sleep, with implications for understanding sleep mechanisms and potential therapeutic targets for sleep disorders (Dugovic et al., 2009).

Facile Assembly of Haloisoquinolinyl Ureas

A study by Lai et al. (2014) discusses a green process for generating 1-(4-haloisoquinolin-1-yl)ureas via a tandem reaction involving 2-alkynylbenzaldoxime, carbodiimide, and halide in water. This process, due to its efficiency and accommodation of various substituents, has potential implications for the development of novel compounds with various scientific applications (Lai et al., 2014).

Synthesis of Pyrimido[4,5-b]indoles

The synthesis of a new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is reported by Kaptı et al. (2016). This process involves intramolecular cyclization and has implications for the synthesis of complex organic compounds with potential pharmacological activities (Kaptı et al., 2016).

Antagonism of Orexin-1 Receptor for Stress-Induced Hyperarousal

Bonaventure et al. (2015) explored the role of a selective orexin-1 receptor antagonist in mitigating stress-induced hyperarousal without inducing hypnotic effects. This study underscores the potential of OX1R antagonism in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Tetrahydroisoquinoline-Derived Urea as Antiprostate Cancer Agents

Research into tetrahydroisoquinoline derivatives has identified them as selective antagonists of the TRPM8 channel receptor, with implications for prostate cancer treatment. This study by De Petrocellis et al. (2016) indicates that inhibiting TRPM8 can reduce the proliferation of tumor cells, suggesting a novel approach to prostate cancer therapy (De Petrocellis et al., 2016).

properties

IUPAC Name

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-13-8-11(4-3-10(13)5-6-16-14)18-15(20)17-9-12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNSDGQABVNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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